molecular formula C21H26N2O B5178029 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine

Cat. No. B5178029
M. Wt: 322.4 g/mol
InChI Key: FUSCAHOAYZJNNW-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as MNTX, is a chemical compound with potential therapeutic properties. It belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological effects.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been studied extensively for its potential therapeutic properties. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. Additionally, 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is not fully understood, but it is thought to act as an agonist at the mu-opioid receptor, which is involved in pain perception and addiction. It may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems, to produce its effects.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been shown to produce analgesic effects in animal models of pain, as well as reduce drug-seeking behavior in animal models of addiction. It has also been shown to produce mild sedative effects and may have anxiolytic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is that it has been extensively studied and characterized, making it a reliable and well-understood compound. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine and its potential use in the treatment of chronic pain and addiction. Finally, more research is needed to determine the safety and efficacy of 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in human clinical trials.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 2-methoxyphenylpiperazine with 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-24-21-9-5-4-8-20(21)23-14-12-22(13-15-23)19-11-10-17-6-2-3-7-18(17)16-19/h2-9,19H,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSCAHOAYZJNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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